

structure-activity relationship (SAR) studies of substituted pyrazole carboxylates

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Compound of Interest

Compound Name: *ethyl 5-(hydroxymethyl)-1*H*-pyrazole-3-carboxylate*

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Comparative Analysis of Substituted Pyrazole Carboxylates as Antifungal Agents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of substituted pyrazole carboxylates, focusing on their antifungal properties. The information presented is derived from experimental data on a series of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives, offering insights for the rational design of more potent antifungal compounds.

Quantitative Data Summary

The antifungal efficacy of a series of substituted pyrazole carboxylates was evaluated against four phytopathogenic fungi: *Alternaria porri*, *Marssonina coronaria*, *Cercospora petroselini*, and *Rhizoctonia solani*. The half-maximal effective concentration (EC50) values are summarized in the table below for easy comparison.^{[1][2][3]} The commercial fungicide carbendazol was used as a positive control.

Compound	R	R'	A. porri EC50 (µg/mL)	M. coronaria EC50 (µg/mL)	C. petroselinii EC50 (µg/mL)	R. solani EC50 (µg/mL)
7af	CH ₃	4-OH-phenyl	>100	>100	>100	8.76
7bc	CF ₃	4-Cl-phenyl	21.34	12.87	35.21	10.55
7bg	CF ₃	2,4-di-Cl-phenyl	11.22	7.93	27.43	4.99
7bh	CF ₃	2-F, 4-Cl-phenyl	24.76	25.48	6.99	5.93
7bi	CF ₃	2-F, 4-Br-phenyl	21.01	9.08	32.40	7.69
7ai	CH ₃	3-isoxazolol	2.24	3.21	10.29	0.37
7bk	CF ₃	3-isoxazolol	35.05	>100	>100	28.88
Carbendazol	-	-	0.99	0.96	0.96	1.00

Data extracted from Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. *Molecules*, 20(3), 4383–4394. [\[1\]](#) [\[2\]](#) [\[3\]](#)

Experimental Protocols

The following methodologies were employed in the key experiments cited in this guide.

Synthesis of Pyrazole Carboxylate Derivatives

The synthesis of the target pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives was carried out in a multi-step process. [\[1\]](#)

- Synthesis of 2-ethoxymethylene acetoacetic ester derivatives (2a-b): Acetoacetic ester was reacted with triethyl orthoformate in acetic anhydride under reflux.
- Synthesis of Ethyl 1H-pyrazole-4-carboxylate (3a-b): The resulting ethoxymethylene derivatives were then treated with hydrazine hydrate.
- Synthesis of 1H-pyrazole-4-carboxylic acids (5a-b): This involved a substitution reaction with dimethyl sulfate, followed by saponification with sodium hydroxide and subsequent acidification with hydrochloric acid.
- Synthesis of pyrazole acid chlorides (6a-b): The pyrazole carboxylic acids were refluxed in thionyl chloride.
- Synthesis of final compounds (7aa-bk): The pyrazole acid chlorides were then reacted with various amines or isoxazol-3-ol to yield the final pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives.

The structures of all synthesized compounds were confirmed using infrared (IR) spectroscopy, mass spectrometry (MS), and proton nuclear magnetic resonance (¹H-NMR).[\[1\]](#)

In Vitro Antifungal Bioassay

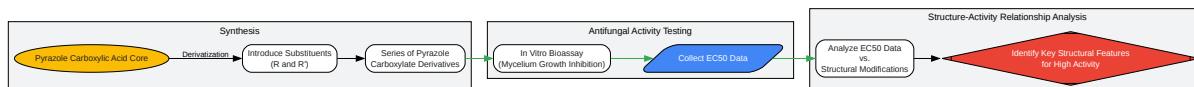
The antifungal activity of the synthesized compounds was evaluated against *A. porri*, *M. coronaria*, *C. petroselini*, and *R. solani* using the mycelium growth rate method.[\[1\]](#)[\[3\]](#)

- Preparation of Test Solutions: The synthesized compounds were dissolved in acetone to prepare stock solutions.
- Preparation of Culture Medium: Potato dextrose agar (PDA) medium was sterilized and cooled. The test compound solutions were then added to the PDA to achieve the desired final concentrations.
- Inoculation: Mycelial discs of the test fungi were placed in the center of the PDA plates containing the test compounds.
- Incubation: The plates were incubated at a suitable temperature for a specified period, allowing for mycelial growth.

- Data Collection: The diameter of the mycelial colony was measured, and the percentage of inhibition was calculated relative to a negative control (acetone).
- EC50 Determination: For compounds showing significant inhibition, a series of concentrations were tested to determine the EC50 value, which is the concentration that inhibits 50% of mycelial growth.

Structure-Activity Relationship (SAR) and Experimental Workflow

The relationship between the chemical structure of the pyrazole carboxylate derivatives and their antifungal activity can be visualized through the following workflow, which also outlines the key decision points in the SAR analysis.



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References

- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
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